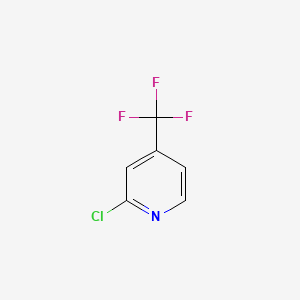

2-Chloro-4-(trifluoromethyl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNPVXZNWBWNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231203 | |

| Record name | 2-Chloro-4-trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81565-18-6 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81565-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-trifluoromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081565186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Cornerstone Building Block in Modern Chemistry

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridine

This compound, identified by its CAS Number 81565-18-6 , is a fluorinated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research.[1][2] Its structure, which combines the aromaticity of a pyridine ring with the unique electronic properties of a trifluoromethyl group and the reactivity of a chlorine atom, makes it a highly versatile synthetic intermediate. The trifluoromethyl (-CF3) group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of this compound, covering its properties, synthesis, reactivity, and applications, with a focus on its practical utility in drug discovery and development.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of this compound are well-documented, ensuring its reliable application in complex synthetic pathways.

Physical and Chemical Properties

The compound is a colorless transparent liquid under standard conditions, a property that often indicates a high level of purity.[3] Its key physical constants are summarized below.

| Property | Value | Source(s) |

| CAS Number | 81565-18-6 | [1][2][4] |

| Molecular Formula | C₆H₃ClF₃N | [2] |

| Molecular Weight | 181.54 g/mol | [2] |

| Appearance | Colorless transparent liquid | [3] |

| Boiling Point | 146-147 °C (lit.) | |

| Density | 1.411 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4490 (lit.) | |

| SMILES String | FC(F)(F)c1ccnc(Cl)c1 | |

| InChI Key | GBNPVXZNWBWNEN-UHFFFAOYSA-N | [5] |

Spectroscopic Data for Structural Verification

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion (M+) peak corresponding to its molecular weight, which is a key identifier.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for C-C and C-N stretching vibrations within the pyridine ring. A detailed analysis using Fourier-transform Infrared (FT-IR) spectroscopy has been performed to assign vibrational frequencies.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is relatively simple, showing distinct signals for the three protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing chloro and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR provides signals for each of the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group shows a characteristic quartet due to C-F coupling.[6][7]

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, corresponding to the -CF₃ group.[8]

-

A combined experimental and theoretical (DFT) study has been conducted to analyze the vibrational (FT-IR, FT-Raman) and NMR (¹³C, ¹H) spectra of this compound, providing a robust framework for its characterization.[6]

Synthesis Methodologies: Crafting the Core Intermediate

The synthesis of this compound is a critical process, as its availability and cost can impact the economic viability of large-scale drug manufacturing. Several synthetic routes have been developed, moving from classical, harsher methods to more efficient and scalable processes.

Historically, the synthesis often involved the direct introduction and transformation of functional groups on a pre-existing pyridine ring. However, these methods can be challenging to scale due to high raw material costs and harsh reaction conditions like diazotization and fluorination.[9]

A more modern and scalable approach builds the pyridine ring from acyclic precursors. One patented method starts with vinyl n-butyl ether and trifluoroacetic anhydride.[9] This route avoids the difficulties of direct functionalization on the pyridine core.

Representative Synthesis Protocol

The following is a multi-step synthesis adapted from the patent literature, which constructs the target molecule from simpler starting materials.[8][9]

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine This precursor is often the key intermediate. It can be synthesized via a condensation reaction. For example, reacting 4-butoxy-1,1,1-trifluoro-3-en-2-one with an appropriate reagent can lead to the formation of the 2-hydroxypyridine ring after cyclization.[9]

Step 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine The final step is the conversion of the hydroxyl group to a chloro group. This is a standard transformation in heterocyclic chemistry, often achieved using chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[8]

-

Methodology:

-

To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add phosphorus pentachloride (PCl₅) (2.0 equivalents) at room temperature.[8]

-

Stir the reaction mixture for several hours (e.g., 5 hours) to ensure complete conversion.[8]

-

After the reaction is complete, carefully pour the mixture into ice water to quench the excess PCl₅.

-

Extract the aqueous mixture with an organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry with an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.[8]

-

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Strategic Applications

The utility of this compound stems from its defined reactivity, which allows for its strategic incorporation into larger, more complex molecules. The chlorine atom at the 2-position is an excellent leaving group, making it the primary site for nucleophilic aromatic substitution and, more importantly, for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the -CF₃ group at the 4-position further influences the reactivity of the pyridine ring.

This compound is a crucial precursor for various active pharmaceutical ingredients (APIs) and agrochemicals.[10] For example, it is a vital intermediate in the synthesis of Molidustat, an oral HIF-prolyl hydroxylase inhibitor.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The development of palladium-catalyzed cross-coupling reactions revolutionized modern organic synthesis, and building blocks like this compound are prime substrates for these powerful transformations.[11][12]

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, typically by coupling an organoboron compound with an organic halide. This compound serves as the halide partner, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position. This reaction is fundamental for building the complex carbon skeletons of many drugs and functional materials.[13][14]

-

General Protocol Outline:

-

A reaction vessel is charged with this compound, a boronic acid or ester derivative (1.0-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%), a suitable phosphine ligand (e.g., RuPhos), and a base (e.g., K₂CO₃).[15]

-

The mixture is dissolved in a suitable solvent system (e.g., toluene/water).

-

The reaction is heated (often between 80-120 °C), sometimes with the aid of microwave irradiation to shorten reaction times, until the starting material is consumed.[16]

-

Standard aqueous workup and purification by column chromatography yield the desired 2-substituted-4-(trifluoromethyl)pyridine product.

-

Caption: Conceptual flow of a Suzuki-Miyaura cross-coupling reaction.

The formation of carbon-nitrogen bonds is equally critical in drug synthesis, as aryl amines are prevalent in pharmaceuticals.[12] The Buchwald-Hartwig amination is the premier palladium-catalyzed method for coupling amines with aryl halides.[11][17] This reaction allows for the direct installation of primary or secondary amines at the 2-position of the pyridine ring, replacing the chlorine atom. This transformation has largely superseded harsher, classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[11]

-

General Protocol Outline:

-

In an inert atmosphere, a reaction flask is charged with the aryl halide (this compound), an amine (1.0-1.2 equivalents), a palladium catalyst, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).[18]

-

A dry, aprotic solvent like toluene or dioxane is added.

-

The mixture is heated until the coupling is complete.

-

The reaction is cooled, quenched, and worked up. Purification via chromatography provides the 2-amino-4-(trifluoromethyl)pyridine derivative.

-

Caption: Conceptual flow of a Buchwald-Hartwig amination reaction.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential for laboratory safety. The information provided in the Safety Data Sheet (SDS) should always be consulted before use.[19][20]

Hazard Identification and Precautionary Measures

-

Hazard Statements: The compound is classified with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), and H335 (May cause respiratory irritation).[20]

-

Precautionary Statements: Safe handling requires adherence to P-codes such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[20]

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[21] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[21][22]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[22][23] Keep it away from heat, sparks, and open flames.[21]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[21][23]

-

Skin Contact: Wash off immediately with plenty of water and soap. Remove contaminated clothing.[21]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[22]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[21] In all cases of exposure, seek immediate medical attention.[23]

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, predictable reactivity, and central role in powerful synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an indispensable building block. For researchers and scientists in drug development and agrochemical synthesis, a thorough understanding of this compound's characteristics and applications is key to designing and executing efficient, scalable, and successful synthetic campaigns that can lead to the discovery of novel, high-value molecules.

References

- 1. 81565-18-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound|lookchem [lookchem.com]

- 3. innospk.com [innospk.com]

- 4. This compound | 81565-18-6 [amp.chemicalbook.com]

- 5. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. echemi.com [echemi.com]

- 23. combi-blocks.com [combi-blocks.com]

2-Chloro-4-(trifluoromethyl)pyridine molecular weight

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical fluorinated pyridine derivative for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental physicochemical properties, explore detailed synthetic routes with mechanistic insights, and discuss its significant applications as a versatile building block in modern chemistry.

Core Physicochemical & Structural Properties

This compound (CAS No. 81565-18-6) is a colorless to light yellow liquid whose utility in organic synthesis is largely dictated by its unique electronic and structural characteristics. The presence of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the reactivity of the pyridine ring. This group enhances the electrophilicity of the ring's carbon atoms and increases the compound's lipophilicity, a key attribute in pharmaceutical design for improving membrane permeability and metabolic stability. The chlorine atom at the 2-position serves as an excellent leaving group, making it a prime site for nucleophilic substitution reactions, which is the cornerstone of its application as a synthetic intermediate.

Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference. This data is critical for designing experimental conditions, from reaction temperature to solvent selection and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₃N | [1] |

| Molecular Weight | 181.54 g/mol | [2] |

| CAS Number | 81565-18-6 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 146-147 °C (lit.) | [3] |

| Melting Point | -19 °C | |

| Density | 1.411 - 1.417 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.4490 (lit.) | [2] |

| Solubility | Soluble in Chloroform, Methanol (Sparingly) | [2] |

| LogP | 2.75 | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and scalable strategies involve the construction of the trifluoromethyl-substituted pyridine ring followed by a final chlorination step.

Conceptual Synthesis Workflow

The following diagram illustrates a validated synthetic route, starting from simple precursors and proceeding through key intermediates to the final product. This pathway is designed for scalability and employs commercially available starting materials.

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

This protocol details the final, critical step in the synthesis, where the hydroxyl group of the pyridine intermediate is replaced with chlorine. This transformation is pivotal and is typically achieved using potent chlorinating agents.

Trustworthiness Note: The causality for selecting an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) lies in their ability to convert hydroxyl groups to good leaving groups, facilitating nucleophilic substitution by the chloride ion. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is a field-proven technique to accelerate the reaction by forming a Vilsmeier intermediate, which is a more reactive chlorinating species.

Step-by-Step Methodology: [4][5]

-

Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) and a suitable solvent such as 1,2-dichloroethane or DMF (10 mL per gram of starting material).

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the stirred suspension.

-

Reagent Addition: Slowly add thionyl chloride (2.0-2.5 eq) or phosphorus pentachloride (1.1-2.0 eq) dropwise to the mixture at room temperature. The addition should be performed carefully to control any initial exotherm.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for 1,2-dichloroethane) and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice water to quench any unreacted chlorinating agent.

-

Neutralization & Extraction: Neutralize the aqueous solution to a neutral pH using a 10% sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, a pale-yellow liquid, can be further purified by vacuum distillation to yield the final product with >92% yield.[4]

Applications in Research and Drug Development

The strategic value of this compound lies in its role as a versatile precursor for a wide range of higher-value molecules in the pharmaceutical and agrochemical industries.[6][7]

Role as a Key Building Block

The reactivity of the chloro-substituent allows for its displacement in various coupling and substitution reactions, making it an essential building block.

Caption: Applications of this compound.

-

Pharmaceutical Intermediates: It is a vital precursor for the synthesis of Molidustat, an oral HIF-prolyl hydroxylase inhibitor. The trifluoromethylpyridine core is a common scaffold in modern medicinal chemistry, and derivatives have been investigated as kinase inhibitors for cancer therapy and for treating diseases like Alzheimer's.[8]

-

Ligand Synthesis: It is used to synthesize complex ligands such as 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene.[2] These ligands are crucial in coordination chemistry and catalysis.

-

Agrochemicals: Trifluoromethylpyridine derivatives are foundational to many modern agrochemicals, including fungicides and insecticides like Flonicamid, where the -CF3 group enhances biological activity.[6]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazard Classification: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Some sources also indicate it may be harmful if swallowed or in contact with skin.[9][10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] For procedures with a risk of aerosol generation, a respirator with a suitable filter (e.g., type ABEK) is recommended.

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[11][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11][12]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2][12] The recommended storage temperature is room temperature.[2]

References

- 1. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 81565-18-6 [chemicalbook.com]

- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. fishersci.com [fishersci.com]

The Strategic Utility of 2-Chloro-4-(trifluoromethyl)pyridine in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Chemical Innovation

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties—enhanced metabolic stability, increased lipophilicity, and altered electronic character—that can profoundly influence the efficacy and pharmacokinetics of a bioactive compound.[1][2] When this powerful moiety is positioned on a pyridine ring, a privileged scaffold in drug discovery, the resulting building block becomes an invaluable asset.

This guide provides an in-depth technical exploration of 2-Chloro-4-(trifluoromethyl)pyridine, a key heterocyclic intermediate.[3][4] We will move beyond a simple recitation of properties to delve into the causality behind its synthesis, reactivity, and strategic application. The protocols and insights presented herein are designed to be self-validating, providing researchers with the authoritative grounding necessary to leverage this versatile molecule in their own discovery programs.

Core Molecular Characteristics and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its effective utilization. The molecule's structure, featuring an electron-deficient pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group and a reactive chlorine atom, dictates its chemical behavior.

The trifluoromethyl group significantly lowers the pKa of the pyridine nitrogen, rendering it less basic than its non-fluorinated counterparts. This electronic feature is central to its reactivity profile, particularly in transition metal-catalyzed cross-coupling reactions. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution and serves as a primary handle for synthetic diversification.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 81565-18-6 | [5][6][7] |

| Molecular Formula | C₆H₃ClF₃N | [5][8][6][7] |

| Molecular Weight | 181.54 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 146-147 °C (lit.) | |

| Melting Point | -19 °C | |

| Density | 1.411 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D 1.4490 (lit.) | [6] |

| ¹H NMR (CDCl₃) | δ ~7.5-8.5 ppm | [9] |

| ¹³C NMR (CDCl₃) | Signals influenced by C-F coupling | [10] |

| ¹⁹F NMR (CDCl₃) | δ ~ -65 ppm (s, 3F) | [11] |

| Mass Spectrum (EI) | m/z 181 (M⁺), 146 (M⁺-Cl) | [5] |

| Key IR Absorptions | C-Cl, C-F, and aromatic C-N/C-C stretches | [10][12] |

Synthesis of the Core Structure: A Strategic Overview

The synthesis of this compound is a critical aspect of its utility, as an efficient and scalable route is paramount for its application in large-scale drug development. While various methods exist, a common and illustrative strategy involves a cyclocondensation approach followed by chlorination. This avoids the direct and often challenging introduction of a trifluoromethyl group onto a pre-formed pyridine ring.

A novel and scalable synthetic route, detailed in patent literature, begins with readily available starting materials and proceeds through a key cyclization step to form the pyridine core.[13][14]

Workflow: Multi-step Synthesis via Cyclocondensation

This diagram outlines a representative synthetic pathway, emphasizing the construction of the core heterocyclic structure.

Caption: A generalized workflow for the synthesis of this compound.

Protocol: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine (Precursor)

This protocol is adapted from methodologies described in the patent literature and represents a key step in accessing the target compound.[14] The causality for this multi-step approach lies in its scalability and control over the introduction of the trifluoromethyl group early in the synthesis.

-

Acylation: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of a base like pyridine to form 4-butoxy-1,1,1-trifluoro-3-en-2-one. This step constructs the initial carbon backbone with the required trifluoromethyl ketone.

-

Horner-Wadsworth-Emmons Reaction: The resulting enone is then reacted with trimethylphosphonoacetate to introduce the ester functionality and extend the carbon chain, forming a diene ester intermediate.

-

Cyclocondensation: The diene ester intermediate is heated with a source of ammonia, such as ammonium acetate in formamide, to facilitate the ring-closing reaction, yielding 2-hydroxy-4-(trifluoromethyl)pyridine. This cyclization is the key step in forming the desired pyridine scaffold.

Protocol: Chlorination to this compound

The final step is the conversion of the 2-hydroxypyridine tautomer to the 2-chloro derivative. This is a standard transformation in heterocyclic chemistry, essential for activating the 2-position for subsequent coupling reactions.

-

Reagent Setup: To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Chlorination: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (approx. 2.0 eq) or phosphorus oxychloride (POCl₃), to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (e.g., 110 °C for SOCl₂ in DCE) for several hours (typically 4-8h), monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: After cooling, the reaction mixture is carefully quenched by pouring it into ice water. The mixture is then neutralized with a base (e.g., 10% NaOH solution).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product as a colorless to light yellow liquid.[14]

Self-Validation: The success of this chlorination is validated by a significant shift in the ¹H NMR spectrum, particularly for the proton at the 3-position, and the disappearance of the broad hydroxyl proton signal. Mass spectrometry will confirm the incorporation of chlorine with an M+2 isotope pattern and the correct molecular weight of 181.54 g/mol .[5]

Key Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C2-chloro substituent. It is an excellent electrophile for a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the C-Cl bond towards oxidative addition to a metal center (e.g., Palladium(0)).

Workflow: Diversification via Cross-Coupling Reactions

This diagram illustrates the central role of this compound as a platform for generating diverse derivatives.

Caption: Major reaction pathways for the functionalization of this compound.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl-aryl linkages.[15][16] For substrates like this compound, this reaction allows for the introduction of a wide array of aryl or heteroaryl groups at the 2-position.

Causality of Component Choice:

-

Palladium Catalyst: A Pd(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ with a phosphine ligand) is required to initiate the catalytic cycle.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote the oxidative addition of the relatively unreactive C-Cl bond and facilitate the reductive elimination step.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

-

Reaction: Heat the mixture to a temperature between 80-110 °C and stir until the starting material is consumed (monitored by LC-MS).

-

Workup and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

B. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[17][18][19] It allows for the direct coupling of primary or secondary amines to the pyridine ring, a critical transformation for building many pharmacologically active molecules.[20]

Causality of Component Choice:

-

Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a specialized, bulky phosphine ligand (e.g., BINAP, Xantphos) are crucial for an efficient catalytic cycle.[17]

-

Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the active nucleophile.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) in a reaction vessel.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture, typically between 80-110 °C, stirring vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The product is isolated after drying, concentration, and purification via column chromatography.

C. Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the synthesis of aryl-alkyne structures, which are valuable intermediates and structural motifs in materials science and pharmaceuticals.[21][22][23] This reaction involves a palladium catalyst and a copper(I) co-catalyst.[22]

Exemplary Protocol: Sonogashira Coupling

-

Inert Atmosphere: To a flask containing this compound (1.0 eq), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper co-catalyst (e.g., CuI, 1-3 mol%). Evacuate and backfill with an inert gas.

-

Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by a terminal alkyne (1.1-1.5 eq) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent or co-solvent.

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion.

-

Workup and Purification: The reaction mixture is typically filtered to remove amine salts, concentrated, and then purified by column chromatography to yield the 2-alkynyl-4-(trifluoromethyl)pyridine product.

Application in Drug Discovery: The Case of Molidustat

The value of this compound is powerfully demonstrated by its use as a key precursor in the synthesis of Molidustat, an oral HIF-prolyl hydroxylase inhibitor developed for the treatment of anemia associated with chronic kidney disease.

The synthesis of Molidustat showcases the strategic C-N bond formation at the 2-position of the pyridine ring. The trifluoromethyl group at the 4-position is crucial for the drug's activity, likely by influencing the electronic properties of the core scaffold and enhancing its binding affinity to the target enzyme.

Logical Relationship: From Building Block to API

This diagram illustrates the synthetic logic connecting the starting material to the final active pharmaceutical ingredient (API).

Caption: Synthetic pathway from the core intermediate to the Molidustat API.

Safety, Handling, and Toxicology

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[24][25]

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H301/H302 | Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal | H311/H312 | Toxic/Harmful in contact with skin |

| Acute Toxicity, Inhalation | H331/H332 | Toxic/Harmful if inhaled |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT-SE | H335 | May cause respiratory irritation |

(Note: Classification may vary slightly by supplier. Always consult the specific Safety Data Sheet.)[24][25][26]

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[24]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[27]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure adequate ventilation and prevent entry into waterways.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique electronic properties, conferred by the trifluoromethyl group and the pyridine nitrogen, combined with the versatile reactivity of the 2-chloro position, make it a powerful building block for accessing novel chemical space. From agrochemicals to cutting-edge pharmaceuticals like Molidustat, its impact is significant and widespread.[1] This guide has provided a framework for understanding its synthesis, reactivity, and application, grounded in the principles of chemical causality and supported by actionable protocols. By mastering the use of this key scaffold, researchers are well-equipped to drive innovation in their respective fields.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. innospk.com [innospk.com]

- 5. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 6. This compound 97 81565-18-6 [sigmaaldrich.com]

- 7. This compound|lookchem [lookchem.com]

- 8. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 9. This compound(81565-18-6) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. echemi.com [echemi.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. fishersci.com [fishersci.com]

- 27. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

Introduction: The Significance of 2-Chloro-4-(trifluoromethyl)pyridine in Modern Chemistry

This compound is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4][5] The presence of both a chloro and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and metabolic stability to the final products, making it a sought-after building block for drug discovery and development professionals.[2][6] Its applications range from the synthesis of advanced therapeutic agents, such as Molidustat for treating anemia associated with chronic kidney disease, to the development of novel herbicides.[6][7] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth analysis of the methodologies, mechanistic insights, and practical, field-proven protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies: the construction of the trifluoromethylated pyridine ring from acyclic precursors, and the modification of pre-existing pyridine derivatives. Each approach presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.

Pathway 1: De Novo Ring Construction from Acyclic Precursors

A modern and efficient approach to this compound involves the construction of the pyridine ring from readily available acyclic starting materials. This method offers the advantage of introducing the desired substituents at specific positions during the ring formation process, often leading to high regioselectivity and overall yield. A notable example of this strategy starts from vinyl n-butyl ether.[8]

Synthesis from Vinyl n-butyl ether

This multi-step synthesis is particularly amenable to large-scale production due to its use of cost-effective starting materials and generally mild reaction conditions.[8] The overall pathway is depicted below:

Figure 1: Synthesis of this compound starting from Vinyl n-butyl ether.

Experimental Protocols

Step 1: Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one [8]

-

To a reactor containing vinyl n-butyl ether (0.70 mol), pyridine (0.70 mol), and dichloromethane (100 mL), cool the mixture to -10°C.

-

Slowly add trifluoroacetic anhydride (0.70 mol) dropwise, maintaining the temperature between -10°C and 0°C.

-

After the addition is complete, allow the reaction to warm to 25°C and stir for 2 hours.

-

Work-up involves cooling, filtration, washing with water, and solvent removal under reduced pressure to yield the product.

Step 2: Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate [8]

-

The previously synthesized 4-butoxy-1,1,1-trifluoro-3-en-2-one is reacted with trimethylphosphonoacetate.

-

This step results in a mixture of the desired product and its isomer.

Step 3: Cyclization to 2-Hydroxy-4-(trifluoromethyl)pyridine [8]

-

The mixture of methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate and its isomer (0.063 mol) is heated with ammonium acetate (0.29 mol) in formamide (20 mL) at 160°C for 8 hours under a nitrogen atmosphere.

-

The product is isolated by cooling, precipitation with water and saturated sodium chloride solution, followed by filtration and drying.

Step 4: Chlorination to this compound [8]

-

2-Hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) is dissolved in 1,2-dichloroethane (20 mL).

-

A catalytic amount of DMF (1-2 drops) is added.

-

Thionyl chloride (0.025 mol) is added dropwise at room temperature.

-

The mixture is then refluxed at 110°C for 4 hours.

-

After completion, the reaction is diluted with 1,2-dichloroethane, quenched with ice water, neutralized with 10% sodium hydroxide, and the product is extracted to yield a pale yellow liquid.

| Step | Key Reagents | Temperature | Time | Yield |

| 1 | Vinyl n-butyl ether, Trifluoroacetic anhydride, Pyridine | -10°C to 25°C | 2 hours | 95.2% |

| 3 | Ammonium acetate, Formamide | 160°C | 8 hours | 74.0% |

| 4 | Thionyl chloride, DMF (cat.) | 110°C (Reflux) | 4 hours | 92.0% |

Table 1: Summary of reaction conditions and yields for the synthesis from vinyl n-butyl ether.[8]

Pathway 2: Modification of Pre-existing Pyridine Scaffolds

A more traditional and widely practiced approach involves the functionalization of a pre-existing pyridine ring. This typically involves the chlorination of a suitable precursor, such as 2-hydroxy-4-(trifluoromethyl)pyridine.

Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

This is a common final step in several synthetic routes and can be achieved with various chlorinating agents. The choice of reagent can influence the reaction conditions and overall efficiency.

Figure 2: General scheme for the chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine.

Experimental Protocols

Method A: Using Thionyl Chloride (SOCl₂) [8][9]

-

Dissolve 2-hydroxy-4-(trifluoromethyl)pyridine in a suitable solvent such as 1,2-dichloroethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Add thionyl chloride dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110°C) for several hours.

-

The product is isolated through an aqueous workup and extraction.

Method B: Using Phosphorus Pentachloride (PCl₅) [10]

-

Add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 mol) to N,N-dimethylformamide (160 mL) at room temperature.

-

Add phosphorus pentachloride (2.0 mol) to the mixture.

-

Stir the reaction for 5 hours.

-

The product is isolated by vacuum distillation, collecting the fraction at 78-80°C/75 mmHg.

| Chlorinating Agent | Solvent | Temperature | Time | Yield |

| Thionyl Chloride (SOCl₂) | 1,2-Dichloroethane | 110°C | 4 hours | 92%[8] |

| Phosphorus Pentachloride (PCl₅) | DMF | Room Temperature | 5 hours | 84.3%[10] |

Table 2: Comparison of chlorination methods for 2-Hydroxy-4-(trifluoromethyl)pyridine.

Pathway 3: Synthesis from Picoline Derivatives

Industrial-scale synthesis often relies on the high-temperature chlorination and fluorination of picoline (methylpyridine) derivatives.[3][4][10] While these methods can be cost-effective, they often require harsh reaction conditions and can lead to a mixture of products, necessitating challenging purification steps.[10]

A general representation of this industrial approach is as follows:

Figure 3: A plausible industrial pathway from 4-Picoline.

This process typically involves the initial chlorination of the pyridine ring, followed by radical chlorination of the methyl group, and finally, a halogen exchange (Halex) reaction using hydrogen fluoride to introduce the trifluoromethyl group. The reaction conditions are demanding, often requiring temperatures between 160°C and 240°C and pressures from 2 MPa to 10 MPa for the fluorination step.[11]

Comparative Analysis and Field Insights

| Pathway | Starting Material | Advantages | Disadvantages |

| De Novo Ring Construction | Vinyl n-butyl ether | High yield, mild conditions, good regioselectivity, suitable for large-scale synthesis.[8] | Multi-step process. |

| Chlorination of Hydroxy Precursor | 2-Hydroxy-4-(trifluoromethyl)pyridine | High-yielding final step, versatile with different chlorinating agents. | Relies on the availability of the hydroxy precursor. |

| From Picoline Derivatives | 4-Picoline | Cost-effective starting material. | Harsh reaction conditions, potential for side products, difficult purification.[10] |

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the desired scale of production, available starting materials, and equipment. The de novo synthesis from vinyl n-butyl ether offers a modern and elegant solution for producing high-purity this compound with excellent yields, making it a highly attractive option for both laboratory and industrial settings. The chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine remains a robust and reliable method, particularly when the precursor is readily accessible. While the picoline-based routes are established for industrial production, the associated challenges with harsh conditions and product separation may render them less suitable for smaller-scale, high-purity applications.

Conclusion

The synthesis of this compound is a well-established field with multiple viable pathways. The choice of the optimal route is a strategic decision that balances factors such as cost, scalability, and purity requirements. The newer methodologies, such as the de novo ring construction, demonstrate a trend towards more efficient and milder reaction conditions, paving the way for more sustainable and cost-effective production of this critical chemical intermediate.

References

- 1. This compound 97 81565-18-6 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 9. 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine | 1196154-31-0 | Benchchem [benchchem.com]

- 10. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 11. CN107151229A - A kind of method for producing the trifluoromethyl pyridine of 2 chlorine 4 - Google Patents [patents.google.com]

Starting materials for 2-chloro-4-(trifluoromethyl)pyridine synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

Abstract

This compound is a pivotal intermediate in the synthesis of numerous high-value compounds within the pharmaceutical and agrochemical industries. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the reactive chloro substituent, make it an indispensable building block for creating complex molecular architectures.[1] This guide provides a comprehensive analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical logic that dictates each pathway. We will explore methodologies originating from substituted pyridines as well as de novo ring construction strategies, offering detailed protocols and a comparative analysis to inform researchers and process chemists in their synthetic planning.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound can be broadly categorized into two strategic approaches, each defined by its core starting material:

-

Functional Group Interconversion on a Pre-existing Pyridine Core: This is the most conventional approach, where a substituted pyridine is subjected to a series of reactions to install the required chloro and trifluoromethyl groups at the C2 and C4 positions, respectively. The choice of the initial pyridine derivative is critical and dictates the subsequent reaction sequence.

-

De Novo Synthesis via Pyridine Ring Construction: This more modern approach builds the trifluoromethyl-substituted pyridine ring from acyclic (non-ring) precursors.[2][3][4] This strategy can offer significant advantages in terms of cost, scalability, and avoidance of harsh reaction conditions associated with functionalizing a deactivated pyridine ring.[2]

The following diagram illustrates the major synthetic pathways converging on the target molecule.

Figure 1: Major synthetic pathways to this compound.

Pathway A: Synthesis from Pyridine Derivatives

This classical approach leverages commercially available or readily synthesized pyridine derivatives as the foundational starting material.

Starting Material: 2-Hydroxy-4-(trifluoromethyl)pyridine

This is arguably the most common and direct precursor to the target molecule. The compound exists in tautomeric equilibrium with 4-(trifluoromethyl)pyridin-2(1H)-one.[5][6] The critical step is the conversion of the hydroxyl (or pyridone carbonyl) group into a chloride.

Causality of Experimental Choice: The hydroxyl group at the 2-position of a pyridine ring is a poor leaving group. To facilitate nucleophilic substitution, it must first be activated. Chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅) are highly effective for this transformation.[2][3] They react with the hydroxyl group to form an excellent leaving group, which is then readily displaced by a chloride ion. The reaction is often catalyzed by a small amount of a tertiary amine or dimethylformamide (DMF).

Synthetic Protocol: A robust method involves reacting 2-hydroxy-4-(trifluoromethyl)pyridine with a chlorinating agent, often in a suitable solvent or neat.

| Reagent | Conditions | Yield | Reference |

| Thionyl Chloride (SOCl₂) | 1,2-Dichloroethane, DMF (cat.), 110°C | 92% | [2] |

| Phosphorus Pentachloride (PCl₅) | DMF, Room Temp. | 84.3% | [3] |

| Phosphorus Pentachloride (PCl₅) / HCl | DMF | 61.5% | [3] |

Starting Material: 2-Amino-4-(trifluoromethyl)pyridine

The conversion of an amino group to a halide on an aromatic ring is a classic transformation achieved via the Sandmeyer reaction .[7][8] This two-step process provides a reliable method for introducing a chlorine atom at the C2 position.

Mechanism and Rationale:

-

Diazotization: The primary aromatic amine, 2-amino-4-(trifluoromethyl)pyridine, is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is an exceptionally good leaving group (dinitrogen gas).[9]

-

Copper-Catalyzed Substitution: The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The Cu(I) species catalyzes the substitution of the diazonium group with a chloride ion via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7][8] The loss of stable N₂ gas provides a strong thermodynamic driving force for the reaction.

Figure 2: Workflow for the Sandmeyer reaction.

This method is highly valued for its reliability and broad applicability in aromatic chemistry.[10][11]

Starting Material: 2,6-Dichloro-4-(trifluoromethyl)pyridine

In some synthetic schemes, the dichlorinated analogue is more accessible.[12][13][14] The target molecule can then be prepared through a selective dehalogenation reaction.

Experimental Logic: The challenge lies in selectively removing one chlorine atom while leaving the other intact. This is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is paramount to prevent over-reduction of the pyridine ring or the trifluoromethyl group. Palladium on carbon (Pd/C) is a common catalyst for this transformation, used with a hydrogen source like H₂ gas.[15] The reaction involves carefully controlling stoichiometry and reaction time to favor the mono-dechlorinated product. A patent describes a one-pot reaction where 2,6-dichloro-4-(trifluoromethyl)pyridine is first aminated to 2-amino-6-chloro-4-(trifluoromethyl)pyridine and then dehalogenated with H₂ and Pd/C to yield 2-amino-4-(trifluoromethyl)pyridine, which could then be converted via the Sandmeyer reaction.[15]

Pathway B: De Novo Synthesis from Acyclic Precursors

Building the pyridine ring from the ground up offers a powerful alternative to functionalizing a pre-existing ring, especially for large-scale industrial production.[2] This approach avoids the often harsh conditions required for electrophilic or nucleophilic substitution on electron-deficient pyridine rings.

Starting Material: Vinyl n-butyl ether

A patented method outlines an efficient synthesis starting from simple, acyclic materials.[2]

Synthetic Rationale and Workflow:

-

Acylation: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of pyridine to form 4-butoxy-1,1,1-trifluoro-3-en-2-one. This step constructs the key trifluoromethyl-containing keto-enolether backbone.

-

Chain Extension: The resulting ketone is then reacted with trimethylphosphonoacetate in a Horner-Wadsworth-Emmons type reaction to extend the carbon chain, forming an intermediate ester.

-

Cyclocondensation: This acyclic intermediate is then condensed into a ring to form 2-hydroxy-4-(trifluoromethyl)pyridine.

-

Chlorination: The resulting pyridinol is then chlorinated as described in Pathway A (Section 2.1) to yield the final product.

The primary advantage of this route is its convergence and the use of milder conditions, making it more amenable to large-scale synthesis compared to high-temperature gas-phase fluorination or chlorination reactions.[2][3]

Detailed Experimental Protocols

Protocol 1: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine with Thionyl Chloride

This protocol is adapted from patent CN116425671A.[2]

-

Setup: To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine and 20 mL of 1,2-dichloroethane.

-

Catalyst Addition: Add 1-2 drops of N,N-dimethylformamide (DMF) to the mixture to act as a catalyst.

-

Reagent Addition: At room temperature, add 2.90 g (0.025 mol) of thionyl chloride (SOCl₂) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.

-

Workup: Cool the reaction mixture. Dilute with an additional 20 mL of 1,2-dichloroethane. Carefully pour the reaction mixture into ice water.

-

Neutralization & Extraction: Neutralize the aqueous solution with a 10% sodium hydroxide solution until it reaches a neutral pH. Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the product as a pale yellow liquid.

-

Yield: Expected yield is approximately 2.00 g (92%).[2]

Protocol 2: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one from Vinyl n-butyl ether

This protocol outlines the first key step in the de novo synthesis pathway, adapted from patent CN116425671A.[2]

-

Setup: Charge a reactor with 70.1 g (0.70 mol) of vinyl n-butyl ether, 55.40 g (0.70 mol) of pyridine, and 100 mL of dichloromethane.

-

Cooling: Stir the mixture and cool to -10 °C using a suitable cooling bath.

-

Reagent Addition: Begin the dropwise addition of 147.0 g (0.70 mol) of trifluoroacetic anhydride. Maintain the internal reaction temperature between -10 °C and 0 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to 25 °C and stir for an additional 2 hours.

-

Workup: Cool the reaction mixture back down to -10 °C. A solid byproduct (pyridinium salt) will precipitate. Filter the solid and wash it with a small amount of dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 200 mL of water. Separate the layers and extract the aqueous layer with a small portion of dichloromethane.

-

Isolation: Combine all organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to remove the solvent, yielding the product as a pale yellow liquid.

-

Yield: Expected yield is approximately 138.0 g (95.2%).[2]

Conclusion

The synthesis of this compound can be approached from multiple strategic directions, each with distinct advantages. The choice of starting material is the most critical decision, influencing the entire synthetic sequence.

-

Routes starting from 2-hydroxy- or 2-amino-4-(trifluoromethyl)pyridine are highly effective and benefit from well-established, high-yielding final-step transformations (chlorination and Sandmeyer reaction, respectively).

-

The de novo synthesis from acyclic precursors represents a more advanced strategy that is particularly well-suited for industrial-scale production, offering potentially lower costs and milder overall conditions.[2]

Ultimately, the optimal route for a researcher or drug development professional will depend on a careful evaluation of factors including the scale of the synthesis, the cost and availability of starting materials, equipment requirements, and environmental and safety considerations.

References

- 1. benchchem.com [benchchem.com]

- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-4-(trifluoromethyl)pyridine | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,6-Dichloro-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 13. 2,6-Dichloro-4-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 520968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,6-二氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

2-Chloro-4-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 81565-18-6, is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development.[1] Its structure, featuring a pyridine ring substituted with a chlorine atom at the 2-position and a potent electron-withdrawing trifluoromethyl (-CF3) group at the 4-position, imparts a unique reactivity profile that makes it an invaluable building block in organic synthesis.

The strategic incorporation of the trifluoromethyl group is a cornerstone of modern drug design, often conferring enhanced metabolic stability, increased lipophilicity for better membrane penetration, and improved binding affinity to biological targets.[2] The chlorine atom, meanwhile, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and key applications of this important intermediate, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic protocols. It typically appears as a colorless to light yellow liquid.[3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 81565-18-6 | [3][4] |

| Molecular Formula | C₆H₃ClF₃N | [3][4] |

| Molecular Weight | 181.54 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid/oil | [1][3] |

| Melting Point | -19 °C | [3][5] |

| Boiling Point | 146-147 °C (lit.) | [5][6] |

| Density | 1.411 - 1.417 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.4490 (lit.) | [3] |

| Flash Point | 58.1 °C / 127 °F | [3][5] |

| Solubility | Sparingly soluble in Methanol; Soluble in Chloroform | [3][5] |

| pKa | -1.34 (Predicted) | [3][5] |

| LogP | 2.75 | [3] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for structural verification. The gauge-independent atomic orbital (GIAO) method has been used for theoretical calculations of chemical shifts, which show good agreement with experimental data.[7]

-

Infrared (IR) and Raman Spectroscopy: Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra provide detailed information about the vibrational modes of the molecule. Key vibrational bands corresponding to C-C stretching, C-H bending, and the characteristic vibrations of the C-Cl and C-CF₃ bonds have been identified and assigned through density functional theory (DFT) calculations.[7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows the molecular ion peak (M⁺) at m/z 181, corresponding to the molecular weight of the compound.[8]

Synthesis Pathway

While several synthetic routes to this compound exist, a common approach involves the construction of the pyridine ring followed by chlorination. One modern, scalable method starts from readily available materials and proceeds through a cyclocondensation reaction.[9]

Diagram: Synthesis Workflow

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination of Pyridone

This protocol is based on the final chlorination step, a common transformation in pyridine chemistry.[10] The precursor, 2-Hydroxy-4-(trifluoromethyl)pyridine, can be synthesized via the route shown above or other published methods.

-

Setup: To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) and N,N-dimethylformamide (DMF, ~1.5 mL per gram of starting material).

-

Reagent Addition: At room temperature, carefully add phosphorus pentachloride (PCl₅) (2.0 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 5 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into ice water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by vacuum distillation to yield this compound as a colorless liquid.[10]

Causality Note: Phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) are effective reagents for converting the more stable 2-pyridone tautomer into the corresponding 2-chloropyridine. The reaction proceeds via the formation of a phosphoryl chloride intermediate, which is then displaced by a chloride ion.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the electronic properties of its substituents. The -CF₃ group is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the chlorine-bearing C2 position.

Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction

The chloro group at the C2 position is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which uses a boronic acid or ester, is a cornerstone of modern synthesis for creating biaryl structures prevalent in pharmaceuticals.

Diagram: Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki coupling of this compound.

Experimental Protocol: General Suzuki Coupling

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LCMS.

-

Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be reliably monitored by LCMS. The disappearance of the starting material (m/z 181) and the appearance of the product's molecular ion peak provide a clear and quantitative measure of conversion, ensuring the protocol's integrity.

Applications in Research and Development

This compound is a valuable precursor for a wide range of high-value molecules.

-

Pharmaceuticals: It is a key intermediate in the synthesis of Molidustat, an oral HIF-prolyl hydroxylase inhibitor. The trifluoromethylpyridine motif is present in numerous active pharmaceutical ingredients (APIs) and clinical candidates, valued for its ability to enhance pharmacokinetic properties.[11][12]

-

Agrochemicals: This compound and its derivatives are used to synthesize herbicides and fungicides.[9][13] The trifluoromethyl group often increases the biological efficacy of these agents.[13]

-

Material Science: It serves as a precursor for synthesizing ligands like 4,4′-bis(trifluoromethyl)-2,2′-bipyridine, which are used in coordination chemistry and the development of functional materials.[3][6]

Safety and Handling

Proper handling and storage are critical when working with this compound.

-

Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant. It is a combustible liquid.

-

Precautionary Statements: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Work in a well-ventilated fume hood. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Keep away from heat, sparks, and open flames.

Conclusion

This compound is a cornerstone building block for modern chemical synthesis. Its unique electronic properties, conferred by the strategically placed chloro and trifluoromethyl groups, provide a gateway to complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity profile enables researchers and drug development professionals to leverage its full potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound 97 81565-18-6 [sigmaaldrich.com]

- 5. This compound | 81565-18-6 [amp.chemicalbook.com]

- 6. This compound | 81565-18-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 10. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 14. chemicalbook.com [chemicalbook.com]

Biological activity of trifluoromethylpyridines

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridines

Authored by a Senior Application Scientist

Foreword: The Trifluoromethylpyridine Scaffold - A Keystone in Modern Bioactive Compound Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and agrochemical development.[1] This is due to the unique physicochemical properties that fluorine imparts, such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity and binding affinity.[2] When the potent trifluoromethyl (-CF3) group is appended to a pyridine ring, a versatile and highly valuable scaffold is created: the trifluoromethylpyridine (TFMP).[3][4]

The -CF3 group acts as a strong electron-withdrawing group and is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its metabolic stability, preventing rapid breakdown by metabolic enzymes. The pyridine ring itself is a common pharmacophore, offering a nitrogen atom that can act as a hydrogen bond acceptor and participate in crucial binding interactions with biological targets. The combination of these two moieties results in a scaffold with remarkable potential for creating potent and selective bioactive agents.[1][5] This guide provides an in-depth exploration of the biological activities of TFMPs, their mechanisms of action, key applications, and the experimental methodologies used to validate their function.

The Physicochemical Engine: How the TFMP Scaffold Drives Biological Activity

The biological effects of TFMP derivatives are a direct consequence of the unique properties conferred by the trifluoromethyl group. Understanding these properties is fundamental to appreciating their role in rational drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine, particularly in the form of a -CF3 group, can block sites of oxidative metabolism. This leads to increased metabolic stability, a longer half-life in the body, and an improved pharmacokinetic profile for drug candidates.

-